

Physical and chemical properties of 4-Methyl-1,3-benzoxazole-2-thiol

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Compound of Interest

Compound Name: 4-Methyl-1,3-benzoxazole-2-thiol

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4-Methyl-1,3-benzoxazole-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and biological properties of **4-Methyl-1,3-benzoxazole-2-thiol**. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers and professionals in drug discovery and development.

Core Physical and Chemical Properties

Quantitative data for **4-Methyl-1,3-benzoxazole-2-thiol** is summarized in the table below. It is important to note that while some experimental data is available, certain parameters are predicted values and should be considered as such.



Property	Value	Source
IUPAC Name	4-Methyl-1,3-benzoxazole-2- thiol	N/A
CAS Number	93794-44-6	
Molecular Formula	C ₈ H ₇ NOS	_
Molecular Weight	165.21 g/mol	_
Melting Point	92 °C	_
Boiling Point	255.3 ± 33.0 °C at 760 mmHg (Predicted)	
Density	1.3 ± 0.1 g/cm³ (Predicted)	_
Flash Point	108.2 ± 25.4 °C (Predicted)	_
LogP	2.49 (Predicted)	-
Solubility	Data not available in searched literature.	N/A

Spectral Data

While specific spectra for **4-Methyl-1,3-benzoxazole-2-thiol** are not readily available in the public domain, representative spectral characteristics for the benzoxazole-2-thiol scaffold can be inferred from related structures.

- ¹H NMR: Aromatic protons are expected in the range of δ 7.0-8.0 ppm. The methyl group protons would likely appear as a singlet around δ 2.3-2.5 ppm. The thiol proton (-SH) signal is often broad and its chemical shift can vary depending on the solvent and concentration.
- 13 C NMR: Aromatic carbons typically resonate between δ 110-150 ppm. The thiocarbonyl carbon (C=S) is expected to have a chemical shift in the range of δ 180-190 ppm. The methyl carbon would appear at approximately δ 15-25 ppm.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3400 cm⁻¹ if in the thione tautomeric form), C-H stretching for aromatic and methyl groups (around



3100-2900 cm $^{-1}$), C=N stretching (around 1600-1650 cm $^{-1}$), and C=S stretching (around 1200-1050 cm $^{-1}$).

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z = 165.
 Fragmentation patterns would likely involve the loss of the thiol group and cleavage of the oxazole ring.

Experimental Protocols: Synthesis

A detailed experimental protocol for the synthesis of the closely related compound, 5-methyl-1,3-benzoxazole-2-thiol, is provided below. This procedure can be adapted for the synthesis of **4-Methyl-1,3-benzoxazole-2-thiol** by using 2-amino-3-methylphenol as the starting material.

Synthesis of 5-Methyl-1,3-benzoxazole-2-thiol

This procedure involves the reaction of 2-amino-4-methylphenol with carbon disulfide in the presence of a base.

Materials:

- 2-Amino-4-methylphenol
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Methanol
- · Glacial acetic acid
- Ethanol (for recrystallization)
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:



- To a solution of 2-amino-4-methylphenol (1.0 g, 8.12 mmol) in methanol (50 mL), add potassium hydroxide (0.54 g, 9.62 mmol).
- Stir the mixture for 10 minutes at room temperature.
- Slowly add carbon disulfide (0.64 mL, 10.6 mmol) to the reaction mixture.
- Reflux the reaction mixture for 6 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (9:1) solvent system.
- After completion, pour the reaction mixture into ice-cold water.
- Acidify the mixture to a pH of 6 with glacial acetic acid.
- Filter the resulting solid precipitate.
- Wash the solid with cold water and dry it.
- Recrystallize the crude product from ethanol to obtain pure 5-methyl-1,3-benzoxazole-2-thiol.

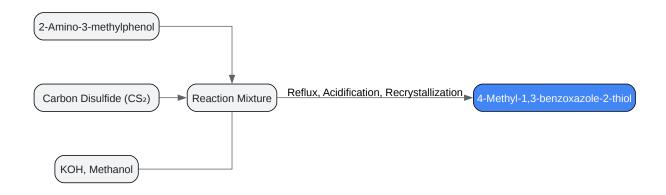
Biological Activities and Potential Signaling Pathways

Benzoxazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. While specific studies on **4-Methyl-1,3-benzoxazole-2-thiol** are limited, the benzoxazole scaffold is a key pharmacophore in many biologically active compounds.

The potential biological activities of benzoxazole-2-thiol derivatives are believed to stem from their ability to interact with various biological targets. For instance, some benzoxazole compounds have been shown to inhibit enzymes such as tyrosinase and urease. Their antimicrobial activity may be due to the disruption of microbial cell membranes or the inhibition of essential enzymes. The antitumor activity of some benzoxazole derivatives has been linked to the induction of apoptosis and the inhibition of cell proliferation.



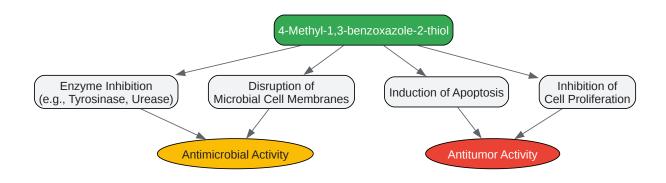
Diagram of Synthetic Workflow



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Caption: Synthetic route for **4-Methyl-1,3-benzoxazole-2-thiol**.

Diagram of Potential Biological Activities



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Caption: Potential biological activities of 4-Methyl-1,3-benzoxazole-2-thiol.



Conclusion

4-Methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound with potential for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis. Further experimental validation of the predicted properties and in-depth biological studies are necessary to fully elucidate its potential applications.

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